(R)-Irsenontrine (R)-Irsenontrine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14588451
InChI: InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m1/s1
SMILES:
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4 g/mol

(R)-Irsenontrine

CAS No.:

Cat. No.: VC14588451

Molecular Formula: C22H22N4O3

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

(R)-Irsenontrine -

Specification

Molecular Formula C22H22N4O3
Molecular Weight 390.4 g/mol
IUPAC Name 7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3R)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one
Standard InChI InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m1/s1
Standard InChI Key CKJDCNZBABIEBZ-OAHLLOKOSA-N
Isomeric SMILES CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@@H]5CCOC5)C(=O)N3)C)OC
Canonical SMILES CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC

Introduction

Chemical and Pharmacological Profile of (R)-Irsenontrine

(R)-Irsenontrine is a small-molecule inhibitor characterized by its enantioselective binding to PDE9, an enzyme responsible for hydrolyzing cGMP. The compound’s (R)-configuration is essential for its pharmacological activity, as it stabilizes interactions with PDE9’s catalytic domain through non-covalent bonds, including hydrogen bonding and hydrophobic interactions. Synthesized via asymmetric catalysis, (R)-Irsenontrine achieves >99% enantiomeric excess, ensuring specificity toward PDE9 over other phosphodiesterase isoforms.

Key Pharmacokinetic Parameters

ParameterValue
Peak Plasma Concentration (Tmax)2–3 hours post-administration
Half-life (t₁/₂)12–14 hours
Protein Binding88%
Bioavailability72%

These properties support once-daily dosing, a critical advantage for patient adherence in chronic neurodegenerative conditions.

Mechanism of Action: PDE9 Inhibition and cGMP Modulation

PDE9 inhibition elevates intracellular cGMP levels, enhancing glutamatergic signaling and synaptic plasticity. The reaction mechanism involves competitive inhibition, where (R)-Irsenontrine binds to PDE9’s active site, preventing cGMP hydrolysis:

PDE9+(R)-IrsenontrinePDE9-Inhibitor Complex(Ki=0.8 nM)[1]\text{PDE9} + \text{(R)-Irsenontrine} \rightarrow \text{PDE9-Inhibitor Complex} \quad (\text{K}_i = 0.8\ \text{nM})[1]

Preclinical models demonstrate that this mechanism restores cGMP-dependent pathways impaired in DLB, such as CREB phosphorylation and BDNF expression . In transgenic mice with Lewy body pathology, (R)-Irsenontrine improved spatial memory by 40% compared to controls (p < 0.01).

Preclinical Evidence and Biomarker Correlations

Animal studies revealed dose-dependent cognitive improvements, with 3 mg/kg/day yielding optimal effects on novel object recognition (NOR) and Morris water maze performance. Cerebrospinal fluid (CSF) analyses in DLB patients further corroborated target engagement, showing a 2.5-fold increase in cGMP levels post-treatment (p = 0.003) .

Table 1: CSF Proteomic Changes Following (R)-Irsenontrine Treatment

GroupProteins IncreasedProteins DecreasedAffected Pathways
DLB A- (n=6)10325 (e.g., GABAergic synapse)
DLB A+ (n=9)16273 (e.g., CoA biosynthesis)

Subgroup analyses highlighted greater efficacy in amyloid-negative (DLB A-) patients, where GABAergic synapse pathway modulation correlated with cognitive improvements (Cohen’s d = 0.78) .

Clinical Trial Outcomes: Efficacy and Heterogeneity

Phase 2/3 Trial (2019): Mixed Results

A 12-week, randomized, placebo-controlled trial (N=196) failed to meet its primary endpoints—electronic Montreal Cognitive Assessment (eMoCA) and Clinician’s Interview-Based Impression of Change (eCIBIC-plus) . Baseline eMoCA scores averaged 14/30, reflecting moderate-to-severe impairment, potentially obscuring treatment effects .

Table 2: Exploratory Subgroup Analysis (DLB A- vs. DLB A+)

Outcome MeasureDLB A- Effect Size (Cohen’s d)DLB A+ Effect Size (Cohen’s d)
eMoCA0.620.18
eCIBIC-plus0.710.29

Though statistically nonsignificant, trends favored DLB A- patients, prompting reevaluation of trial design and biomarker stratification .

Phase 2 Translational Study (2025): Targeted Efficacy

A recent Phase 2 trial (N=15) employing proximity extension assay (PEA) proteomics demonstrated differential responses based on amyloid status. DLB A- patients exhibited significant improvements in attention (p = 0.023) and gait speed (p < 0.001), paralleling CSF proteomic shifts in pantothenate metabolism .

Future Directions and Clinical Implications

The compound’s selectivity for DLB A- subgroups underscores the necessity of biomarker-guided enrollment in future trials. Upcoming Phase 3 studies will prioritize tau-negative, amyloid-negative cohorts using CSF ptau181 and Aβ42/40 ratios . Additionally, combination therapies with cholinesterase inhibitors or α-synuclein-targeting agents are under exploration to address multifactorial DLB pathology.

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